molecular formula C11H11NO2S B14848101 2-(4-(Cyclopropylsulfonyl)phenyl)acetonitrile

2-(4-(Cyclopropylsulfonyl)phenyl)acetonitrile

Cat. No.: B14848101
M. Wt: 221.28 g/mol
InChI Key: RXYBZWZZRKZIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Cyclopropylsulfonyl)phenyl)acetonitrile is an organic compound characterized by the presence of a cyclopropylsulfonyl group attached to a phenyl ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Cyclopropylsulfonyl)phenyl)acetonitrile typically involves the reaction of 4-bromobenzyl cyanide with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Bromobenzyl cyanide+Cyclopropylsulfonyl chlorideBaseThis compound\text{4-Bromobenzyl cyanide} + \text{Cyclopropylsulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} 4-Bromobenzyl cyanide+Cyclopropylsulfonyl chlorideBase​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Cyclopropylsulfonyl)phenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or nitration can be carried out using halogens or nitric acid, respectively.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(4-(Cyclopropylsulfonyl)phenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Cyclopropylsulfonyl)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)acetonitrile
  • 2-(4-(Ethylsulfonyl)phenyl)acetonitrile
  • 2-(4-(Propylsulfonyl)phenyl)acetonitrile

Comparison: 2-(4-(Cyclopropylsulfonyl)phenyl)acetonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-(4-cyclopropylsulfonylphenyl)acetonitrile

InChI

InChI=1S/C11H11NO2S/c12-8-7-9-1-3-10(4-2-9)15(13,14)11-5-6-11/h1-4,11H,5-7H2

InChI Key

RXYBZWZZRKZIMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.